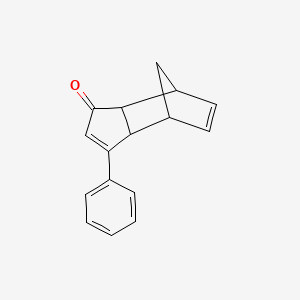
3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one is a complex organic compound characterized by its unique structural features. This compound belongs to the class of polycyclic ketones and is notable for its rigid bicyclic framework, which includes a phenyl group attached to the core structure. Its distinct configuration makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core. Subsequent steps may include Friedel-Crafts acylation to introduce the phenyl group, followed by hydrogenation under specific conditions to achieve the desired tetrahydro configuration.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation steps, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.
Substitution: Br₂, HNO₃, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the phenyl ring.
Applications De Recherche Scientifique
3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its stable and rigid structure.
Mécanisme D'action
The mechanism by which 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one exerts its effects involves interactions with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells through specific signaling pathways.
Comparaison Avec Des Composés Similaires
3a,4,7,7a-Tetrahydro-1H-4,7-methanoinden-1-one: Lacks the phenyl group, making it less complex.
4,7-Methano-1H-isoindole-1,3(2H)-dione: Shares a similar bicyclic structure but with different functional groups.
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: Contains additional phenyl groups, altering its reactivity and applications.
Uniqueness: 3-Phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one stands out due to its specific structural configuration, which imparts unique chemical properties and reactivity. Its rigid bicyclic framework combined with the phenyl group makes it particularly useful in applications requiring stable and robust compounds.
Propriétés
Numéro CAS |
132272-90-3 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
5-phenyltricyclo[5.2.1.02,6]deca-4,8-dien-3-one |
InChI |
InChI=1S/C16H14O/c17-14-9-13(10-4-2-1-3-5-10)15-11-6-7-12(8-11)16(14)15/h1-7,9,11-12,15-16H,8H2 |
Clé InChI |
PYRLIYLLSSPBRJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C3C2C(=CC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
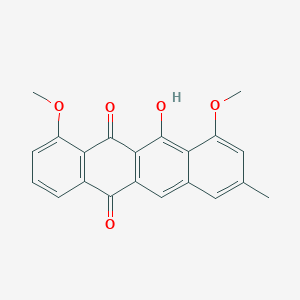
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
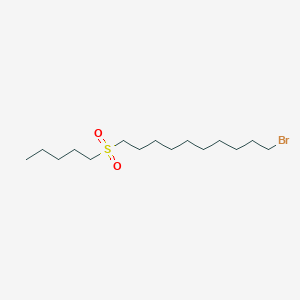
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)

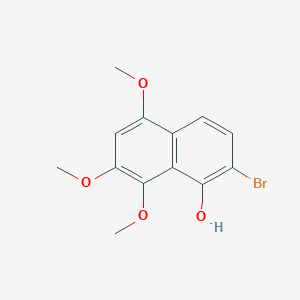
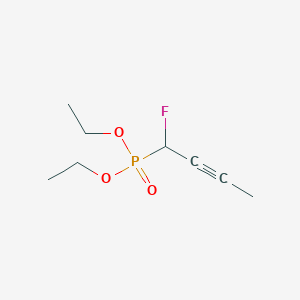
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)

